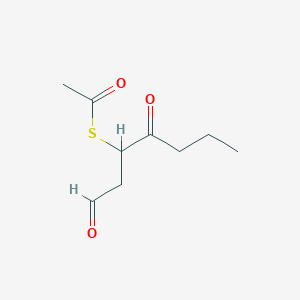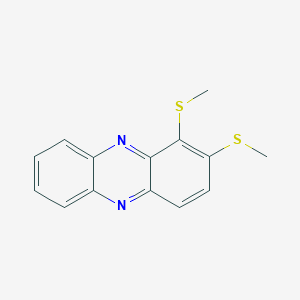![molecular formula C12H18ClNS B14636527 N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline CAS No. 56660-01-6](/img/structure/B14636527.png)
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butyl group, a chlorine atom, and a methylsulfanyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-nitroaniline with tert-butylamine in the presence of a reducing agent such as iron powder or tin chloride. The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions. The nitro group is reduced to an amino group, and the tert-butyl group is introduced through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder or tin chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, tin chloride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted anilines
Applications De Recherche Scientifique
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butyl-5-chloro-2-methylaniline
- N-tert-Butyl-5-chloro-2-ethylsulfanyl aniline
- N-tert-Butyl-5-chloro-2-[(methylthio)methyl]aniline
Uniqueness
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
56660-01-6 |
|---|---|
Formule moléculaire |
C12H18ClNS |
Poids moléculaire |
243.80 g/mol |
Nom IUPAC |
N-tert-butyl-5-chloro-2-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C12H18ClNS/c1-12(2,3)14-11-7-10(13)6-5-9(11)8-15-4/h5-7,14H,8H2,1-4H3 |
Clé InChI |
HADNYYFVYHMYIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=C(C=CC(=C1)Cl)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



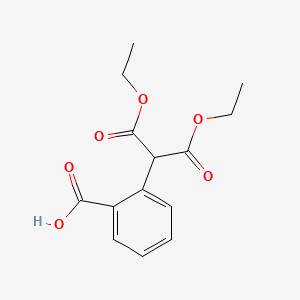
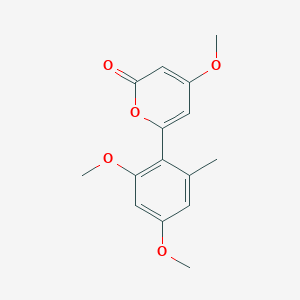
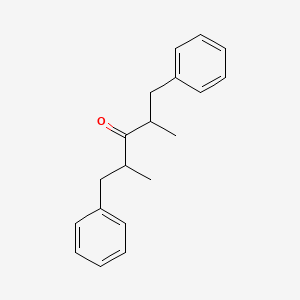

![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)
![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
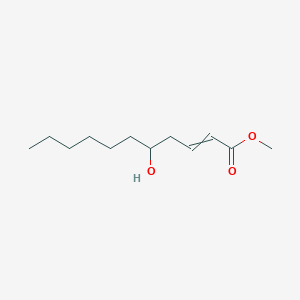
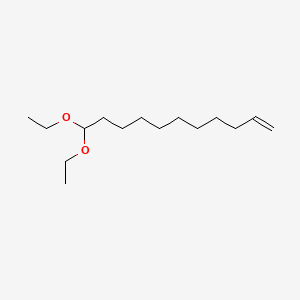
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)
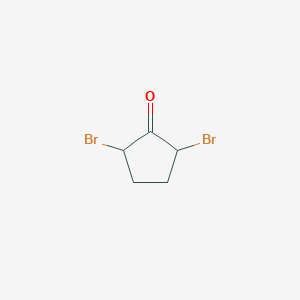
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
